PI4K-IN-1

PI4KIIIα Enzyme Inhibition Lipid Kinase

PI4K-IN-1 (AZ044) is a potent dual PI4KIIIα/β inhibitor (pIC50 9.0/6.6) with defined PI3Kγ activity (pIC50 5.0). This distinct profile makes it an essential tool for studying redundant kinase functions in vesicular trafficking and membrane dynamics. Unlike highly selective α or β inhibitors, PI4K-IN-1 enables nuanced pathway dissection. Ensure experimental reproducibility by sourcing the authentic benzothiazole-pyridinone scaffold.

Molecular Formula C24H27N3O3S
Molecular Weight 437.558
CAS No. 1800017-49-5
Cat. No. B605714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI4K-IN-1
CAS1800017-49-5
SynonymsAZ044
Molecular FormulaC24H27N3O3S
Molecular Weight437.558
Structural Identifiers
SMILESC1CC(CCC1CNC2=NC3=C(S2)C=C(C=C3)C4=CC(=O)N(C=C4)CC5CC5)C(=O)O
InChIInChI=1S/C24H27N3O3S/c28-22-12-19(9-10-27(22)14-16-1-2-16)18-7-8-20-21(11-18)31-24(26-20)25-13-15-3-5-17(6-4-15)23(29)30/h7-12,15-17H,1-6,13-14H2,(H,25,26)(H,29,30)
InChIKeyLCUPEZBPGVQFLN-JCNLHEQBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Overview of trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid (CAS 1800017-49-5)


trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid (CAS 1800017-49-5), also known as PI4K-IN-1, AZ044, or compound 44, is a potent small-molecule inhibitor of type III phosphatidylinositol-4-kinase (PI4KIII) [1]. It exhibits pIC50 values of 9.0 for the alpha isoform (PI4KIIIα) and 6.6 for the beta isoform (PI4KIIIβ) . This compound also inhibits class I PI3K family members (α/β/γ/δ) with pIC50 values of 4.0/<3.7/5.0/<4.1, respectively, establishing its broader lipid kinase interaction profile .

Why Generic Substitution of PI4K Inhibitors is Not Viable: Key Differentiators for CAS 1800017-49-5


PI4K inhibitors cannot be treated as a homogeneous class for procurement. The biological and experimental outcomes are exquisitely sensitive to isoform selectivity and off-target profiles. For example, GSK-A1 achieves high PI4KIIIα selectivity (>100-fold over PI4KIIIβ) , while UCB9608 is a highly selective PI4KIIIβ inhibitor with negligible activity against PI4KIIIα . PI4K-IN-1 (CAS 1800017-49-5) occupies a distinct functional niche with its potent dual PI4KIIIα/β inhibition and measurable PI3Kγ activity (pIC50 5.0) . Simply substituting one PI4K inhibitor for another without quantitative verification of the required isoform inhibition profile and off-target activity will lead to irreproducible data and flawed experimental conclusions.

Quantitative Differentiation of trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid (CAS 1800017-49-5)


PI4KIIIα Inhibitory Potency: A Direct Comparison with GSK-A1

PI4K-IN-1 (CAS 1800017-49-5) demonstrates a discrete pIC50 of 9.0 against PI4KIIIα . The comparator GSK-A1, a widely used selective PI4KIIIα inhibitor, is reported with a pIC50 range of 8.5-9.8 in the same assay context . This places PI4K-IN-1's potency for PI4KIIIα firmly within the upper tier of reported values.

PI4KIIIα Enzyme Inhibition Lipid Kinase

Differential PI4KIIIβ Activity Compared to α-Selective Inhibitor GSK-A1

Unlike the α-selective inhibitor GSK-A1, which shows minimal PI4KIIIβ activity (IC50 > 50 nM) , PI4K-IN-1 (CAS 1800017-49-5) exhibits measurable inhibition of the β isoform with a pIC50 of 6.6 (equivalent to an IC50 of ~251 nM) . This differential activity profile is a defining characteristic for experimental design.

PI4KIIIβ Isoform Selectivity Kinase Profiling

Off-Target PI3K Activity Profile Relative to β-Selective Inhibitors UCB9608 and BF738735

PI4K-IN-1 exhibits a distinct off-target profile against class I PI3Ks. It shows pIC50 values of 4.0 (α), <3.7 (β), 5.0 (γ), and <4.1 (δ) . In contrast, highly β-selective inhibitors like UCB9608 and BF738735 are reported to be selective for PI4KIIIβ over PI3K isoforms, with BF738735 showing an IC50 > 10 µM for other lipid kinases .

PI3K Selectivity Off-Target Effects

Defined Research Applications for trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid (CAS 1800017-49-5)


Investigating Dual PI4KIIIα/β Inhibition in Cellular Signaling Studies

This application is supported by the compound's quantified dual inhibitory profile. When research aims to dissect pathways where both PI4KIIIα and PI4KIIIβ may have redundant or complementary functions, PI4K-IN-1 (pIC50 9.0 for α, 6.6 for β) provides a crucial experimental tool that an α-selective inhibitor like GSK-A1 cannot replicate [1]. This enables studies on the combined role of these lipid kinases in processes like vesicular trafficking or membrane dynamics.

Use as a Comparative Control in PI3Kγ-Mediated Pathway Analysis

The defined pIC50 of 5.0 against PI3Kγ [1] allows PI4K-IN-1 to serve as a valuable comparator or control compound in experiments designed to validate PI3Kγ-specific phenotypes. Its known, moderate potency against this target distinguishes it from other PI4K inhibitors with no reported PI3Kγ activity, facilitating more nuanced data interpretation in kinase signaling studies.

Structure-Activity Relationship (SAR) Studies for Lipid Kinase Inhibitor Development

The unique benzothiazole-pyridinone scaffold of PI4K-IN-1 [1], combined with its fully characterized potency profile against PI4KIIIα, PI4KIIIβ, and class I PI3Ks , makes it an ideal reference compound for medicinal chemistry efforts. Its differential selectivity window provides a benchmark for developing next-generation inhibitors with refined isoform or kinome selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for PI4K-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.